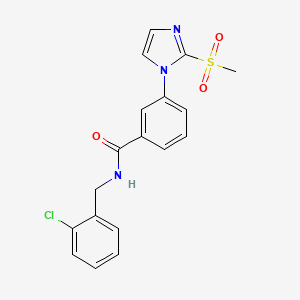

N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Description

N-(2-Chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a benzamide derivative featuring a 2-chlorobenzyl substituent and a 1H-imidazole ring at the meta-position of the benzamide core. The imidazole ring is further substituted with a methylsulfonyl group, which confers unique electronic and steric properties.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-26(24,25)18-20-9-10-22(18)15-7-4-6-13(11-15)17(23)21-12-14-5-2-3-8-16(14)19/h2-11H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFKBQIJXXMGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methanesulfonyl chloride.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through nucleophilic substitution reactions, often using 2-chlorobenzyl chloride.

Formation of the Benzamide: The final step involves the formation of the benzamide linkage, typically through the reaction of the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide. For instance, derivatives with imidazole and thiazole rings have shown promising results against various cancer cell lines.

- Case Study : A study demonstrated that thiazole-bearing heterocycles exhibited cytotoxic activity against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines, suggesting that modifications to the imidazole structure can enhance antitumor activity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. The presence of a methylsulfonyl group is believed to contribute to its activity against bacterial strains.

- Data Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.125 µg/mL |

| Thiazole Derivative | E. coli | 6.25 µg/mL |

This table illustrates the comparative effectiveness of this compound against common bacterial pathogens, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide-imidazole derivatives, focusing on substituent effects, synthetic methodologies, and biological activities.

Structural and Functional Group Comparisons

Key Observations :

- The methylsulfonyl group on the imidazole ring in the target compound distinguishes it from analogs with unsubstituted imidazoles (e.g., ).

- The 2-chlorobenzyl substituent is analogous to chloroaryl groups in other bioactive compounds, such as the anticancer agent in , which showed high activity against cervical cancer.

- Benzimidazole hybrids (e.g., ) replace the imidazole with a benzimidazole core, demonstrating broader anti-inflammatory activity but differing in steric bulk.

Example :

- Compound 8 (N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzamide) was synthesized by reacting 4-nitrobenzoyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine in dichloromethane, yielding 72% after purification .

Comparison :

The target compound likely requires additional steps to install the methylsulfonyl group, which may reduce overall yield compared to simpler analogs (e.g., reported yields of 65–85% for unsubstituted imidazole derivatives).

Implications for the Target Compound :

- The 2-chlorobenzyl group could synergize with the sulfonyl moiety to enhance target affinity, similar to chloroaryl substituents in anticancer compounds .

Biological Activity

N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole moiety is known for its role in interacting with biological systems, often serving as a hydrogen bond donor or acceptor.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzamide and imidazole rings can significantly impact potency and selectivity.

Notable Findings:

- Chlorine Substitution : The presence of the chlorine atom on the benzyl group enhances lipophilicity, which may improve membrane permeability.

- Methylsulfonyl Group : This group is believed to contribute to the compound's solubility and may play a role in metabolic stability.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50 = 5.4 µM | |

| Antimicrobial | Zone of Inhibition | 15 mm (against E. coli) | |

| Enzyme Inhibition (Target) | Ki Value | Ki = 12 nM |

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Properties : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Research evaluating the antimicrobial properties showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific enzymes involved in cancer metabolism, highlighting its potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, and how are key intermediates characterized?

- Methodology : Synthesis may involve copper-catalyzed three-component coupling (imidazole ring formation) or microwave-assisted cyclization. For example, copper iodide catalysis enables the assembly of imidazole-containing scaffolds via reactions between amines, sulfonyl azides, and terminal alkynes . Microwave irradiation accelerates steps like quinoxaline-amine derivatization, reducing reaction times from hours to minutes .

- Characterization : Key intermediates are validated using / NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for benzamide and imidazole moieties) and LCMS (to confirm molecular ion peaks) .

Q. How is the structural integrity of the compound confirmed spectroscopically?

- Approach :

- NMR : NMR identifies protons on the chlorobenzyl group (δ ~4.8 ppm for -CH-) and imidazole (δ ~7.5–8.0 ppm). NMR confirms carbonyl (C=O, δ ~165 ppm) and sulfonyl (SO, δ ~110 ppm) groups .

- LCMS : High-resolution mass spectrometry verifies the molecular formula (e.g., [M+H] for CHClNOS) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Experimental Design :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).

- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC determination. Reference compounds with similar benzamide-imidazole scaffolds show anticancer activity in structural analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Strategy :

- Core modifications : Vary substituents on the imidazole (e.g., methylsulfonyl vs. tosyl groups) or benzamide (e.g., chloro vs. methoxy substituents) to assess potency changes .

- Biological testing : Compare IC values in enzyme/cell-based assays. For example, sulfonyl group alterations in related compounds significantly impact antiarrhythmic activity .

Q. How can contradictions in solubility and stability data under varying experimental conditions (e.g., pH, temperature) be resolved?

- Analytical Workflow :

- Solubility : Measure in buffers (pH 1–10) via HPLC-UV. Compounds with sulfonyl groups often show pH-dependent solubility due to ionization .

- Stability : Conduct accelerated degradation studies (40–60°C) and identify degradation products using LCMS. For example, imidazole ring oxidation or sulfonyl hydrolysis may occur under acidic conditions .

Q. What experimental designs address pharmacokinetic challenges, such as metabolic stability or blood-brain barrier (BBB) penetration?

- Approach :

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LCMS/MS. Tertiary amines or imidazole groups (as in RS150D analogs) may enhance BBB penetration by remaining unionized at physiological pH .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for dose optimization .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?

- Resolution Steps :

Bioavailability : Assess oral absorption (e.g., Caco-2 permeability) and plasma exposure (AUC) in rodent models.

Metabolite profiling : Identify active/inactive metabolites via LCMS. For example, methylsulfonyl groups may undergo cytochrome P450-mediated oxidation .

Target engagement : Use pharmacodynamic markers (e.g., enzyme inhibition in tissue homogenates) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.